molecular formula C7H6N4 B1276105 4-(1H-pyrazol-4-yl)pyrimidine CAS No. 28648-87-5

4-(1H-pyrazol-4-yl)pyrimidine

Numéro de catalogue B1276105
Numéro CAS: 28648-87-5
Poids moléculaire: 146.15 g/mol
Clé InChI: XHWTWNCQBNQUDK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“4-(1H-pyrazol-4-yl)pyrimidine” is a chemical compound that has a pyrazole and pyrimidine ring in its structure . It is an important intermediate in the preparation of the Janus kinase inhibitor INCB018424 . It is also used in the preparation of deazapurines such as Ruxolitinib, which is a selective Janus tyrosine kinase (JAK1 and JAK2) inhibitor used in the treatment of myeloproliferative neoplasms and psoriasis .


Molecular Structure Analysis

The molecular structure of “4-(1H-pyrazol-4-yl)pyrimidine” consists of a pyrazole ring attached to a pyrimidine ring . The exact structure and properties can vary depending on the specific substituents attached to these rings.


Chemical Reactions Analysis

The chemical reactions involving “4-(1H-pyrazol-4-yl)pyrimidine” are not explicitly mentioned in the search results . More specific information might be available in specialized chemical databases or literature.

Applications De Recherche Scientifique

1. Application in Anticancer Agents Development

  • Summary of the Application : The compound “4-(1H-pyrazol-4-yl)pyrimidine” has been used in the development of potential anticancer agents. Specifically, it has been used in the design and synthesis of CDK2 inhibitors .
  • Methods of Application : The phenylsulfonamide moiety of a previous lead compound was bioisosterically replaced with pyrazole derivatives, affording a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines .
  • Results or Outcomes : Among the synthesized compounds, one was found to be the most potent CDK2 inhibitor (Ki = 0.005 µM) with a degree of selectivity over other CDKs tested. This compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (GI50 = 0.127–0.560 μM). Mechanistic studies in ovarian cancer cells revealed that this compound reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis .

2. Application in Synthesis of Bioactive Chemicals

  • Summary of the Application : Pyrazoles, including “4-(1H-pyrazol-4-yl)pyrimidine”, have been used as scaffolds in the synthesis of bioactive chemicals .
  • Methods of Application : Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach have been used for the synthesis of pyrazole nucleus .
  • Results or Outcomes : The synthesized pyrazole derivatives have found applications in several fields of science .

3. Application in Janus Kinase Inhibitors Development

  • Summary of the Application : “4-(1H-pyrazol-4-yl)pyrimidine” is used as an important intermediate in the preparation of Janus kinase inhibitors INCB018424 .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

4. Application in Chromenopyrimidines Synthesis

  • Summary of the Application : Chromenopyrimidines are common compounds with many pharmacological and biological properties . “4-(1H-pyrazol-4-yl)pyrimidine” could potentially be used in their synthesis .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : Chromenopyrimidines have been used as antipyretic, analgesic, antimicrobial, antibiofilm, anti-inflammatory, anticancer, and antitubercular agents .

5. Application in Antibacterial Agents Development

  • Summary of the Application : A novel series of compounds containing the “4-(1H-pyrazol-4-yl)pyrimidine” moiety have been synthesized and tested for their antibacterial activity .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : Particularly, compound 2a, 2h, and 2j showed significant activity against E. coli. Compound 2j exhibited marked activity also against S. aureus and B. subtillis .

6. Application in Anti-Inflammatory and Analgesic Drugs

  • Summary of the Application : Pyrazole compounds, including “4-(1H-pyrazol-4-yl)pyrimidine”, are used in the development of anti-inflammatory and analgesic drugs .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Propriétés

IUPAC Name

4-(1H-pyrazol-4-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-8-5-9-7(1)6-3-10-11-4-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWTWNCQBNQUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408040
Record name 4-(1H-pyrazol-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-4-yl)pyrimidine

CAS RN

28648-87-5
Record name 4-(1H-Pyrazol-4-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28648-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-pyrazol-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-4-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-pyrazol-4-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(1H-pyrazol-4-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(1H-pyrazol-4-yl)pyrimidine
Reactant of Route 4
4-(1H-pyrazol-4-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-(1H-pyrazol-4-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-(1H-pyrazol-4-yl)pyrimidine

Citations

For This Compound
13
Citations
J Wityak, KF McGee, MP Conlon, RH Song… - Journal of Medicinal …, 2015 - ACS Publications
Through medicinal chemistry lead optimization studies focused on calculated properties and guided by X-ray crystallography and computational modeling, potent pan-JNK inhibitors …
Number of citations: 27 pubs.acs.org
T Yang, M Hu, W Qi, Z Yang, M Tang, J He… - Journal of Medicinal …, 2019 - ACS Publications
Herein, we describe the design, synthesis, and structure–activity relationships of a series of unique 4-(1H-pyrazol-4-yl)-pyrimidin-2-amine derivatives that selectively inhibit Janus …
Number of citations: 27 pubs.acs.org
T Yang, M Hu, Y Chen, M Xiang, M Tang… - Journal of Medicinal …, 2020 - ACS Publications
In this study, we described a series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives as selective JAK2 (Janus kinase 2) inhibitors. Systematic exploration of the …
Number of citations: 10 pubs.acs.org
BS Hoffelner, S Andreev, N Plank, P Koch - Pharmaceuticals, 2023 - mdpi.com
The concept of photocaging represents a promising approach to acquire spatiotemporal control over molecular bioactivity. To apply this strategy to pyridinylimidazole-based covalent …
Number of citations: 7 www.mdpi.com
KA Rinderspacher - Progress in Heterocyclic Chemistry, 2016 - Elsevier
Found in natural products and frequently used as flavoring agents or as building blocks for pharmaceuticals, diazines and their benzo derivatives possess a diverse set of properties, …
Number of citations: 2 www.sciencedirect.com
G Li, W Qi, X Li, J Zhao, M Luo… - Current Medicinal …, 2021 - ingentaconnect.com
c-Jun N-Terminal Kinases (JNKs), members of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, play a key role in the pathogenesis of many diseases including cancer, …
Number of citations: 21 www.ingentaconnect.com
R Stringer, V Cordier, C Afatsawo, P Arabin… - Xenobiotica, 2019 - Taylor & Francis
Full article: Utility of food pellets containing 1-aminobenzotriazole for longer term in vivo inhibition of cytochrome P450 in mice Skip to Main Content Taylor and Francis Online …
Number of citations: 8 www.tandfonline.com
Y Zhu, W Shuai, M Zhao, X Pan, J Pei… - Journal of medicinal …, 2022 - ACS Publications
c-Jun N-terminal kinases (JNKs), members of the mitogen-activated protein kinase (MAPK) family, are encoded by three genes: jnk1, jnk2, and jnk3. JNKs are involved in the …
Number of citations: 9 pubs.acs.org
GS Chen, XX Yan, SJ Chen, XY Mao… - The Journal of Organic …, 2020 - ACS Publications
A one-pot synthesis of 1,3-diyne-tethered trifluoromethylcyclopropanes starting from 2-CF 3 -3,5-diyne-1-enes and sulfur ylides via a sulfur ylide mediated cyclopropanation and a DBU-…
Number of citations: 14 pubs.acs.org
T Shikata, T Nishida, B Isare, M Linares… - The Journal of …, 2008 - ACS Publications
The structure and dynamics of a supramolecular polymer formed by a bisurea-type compound, 2,4-bis(2-ethylhexylureido)toluene (EHUT), in an apolar solvent, n-dodecane (C 12 ), …
Number of citations: 59 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.